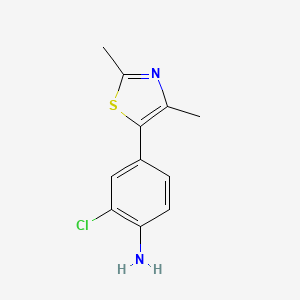![molecular formula C12H14O2 B13870004 [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol: is an organic compound that features a phenyl group substituted with a methanol group and a dihydropyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol typically involves the reaction of a phenylmethanol derivative with a dihydropyran compound. One common method is the reaction of benzyl alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound in a pure form.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or toluene derivatives.
Substitution: Nitrobenzene, bromobenzene, or benzenesulfonic acid derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of phenylmethanol derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins with enhanced stability or reactivity.
作用機序
The mechanism of action of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl and dihydropyran rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Benzyl Alcohol: Similar in structure but lacks the dihydropyran ring.
3,4-Dihydro-2H-pyran: Contains the dihydropyran ring but lacks the phenylmethanol group.
Phenylmethanol: Contains the phenylmethanol group but lacks the dihydropyran ring.
Uniqueness: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol is unique due to the presence of both the phenylmethanol group and the dihydropyran ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-2,5-7,13H,3-4,8-9H2 |
InChIキー |
SFLHWNINKCJSIE-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(OC1)C2=CC=CC=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


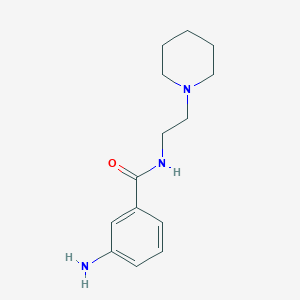
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
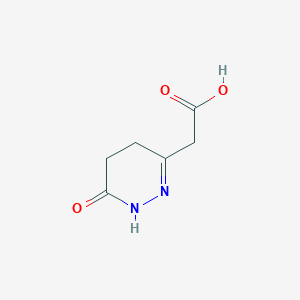

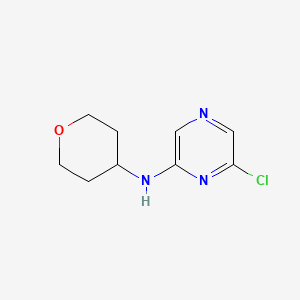
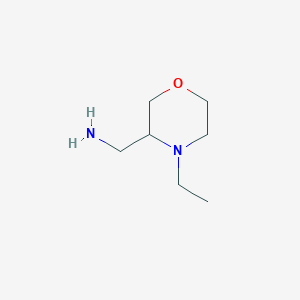
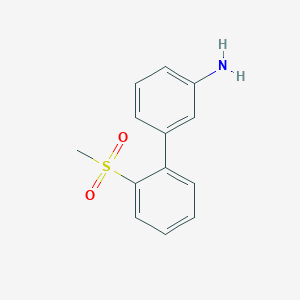
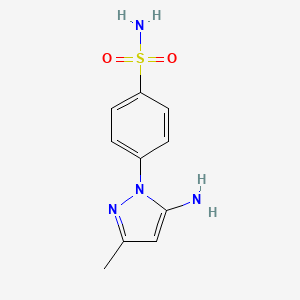
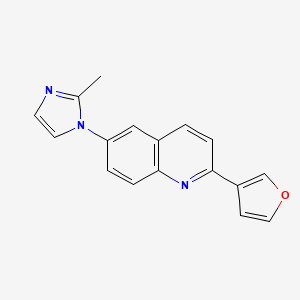
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
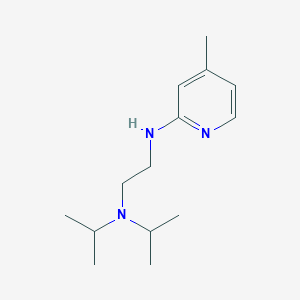
![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)
